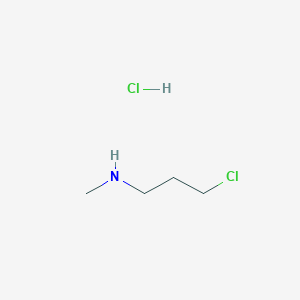

3-Chloro-N-methylpropan-1-amine hydrochloride

描述

3-Chloro-N-methylpropan-1-amine hydrochloride (CAS: 97145-88-5) is a quaternary ammonium salt with the molecular formula C₄H₁₁Cl₂N and a molecular weight of 144.04 g/mol. Structurally, it consists of a propane backbone substituted with a chlorine atom at the third carbon and a methylamine group at the first carbon, forming a hydrochloride salt. Its SMILES notation is CNCCCCl.Cl, highlighting the primary amine and chloroalkane functionalities .

This compound is widely utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules such as antipsychotics (e.g., Chlorprothixene derivatives) . It is typically stored at +4°C and has a purity of >95% (HPLC) in commercial preparations .

属性

IUPAC Name |

3-chloro-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN.ClH/c1-6-4-2-3-5;/h6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBWHBGVZIDIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622482 | |

| Record name | 3-Chloro-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97145-88-5 | |

| Record name | 3-Chloro-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropropyl)(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

In a typical procedure, 3-chloropropylamine hydrochloride is deprotonated using a strong base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a biphasic solvent system (e.g., water and toluene). The free amine subsequently reacts with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) at 0–5°C to minimize side reactions. The exothermic nature of the reaction necessitates strict temperature control, with yields reaching 92–94% under optimized conditions.

Table 1: Alkylation Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Substrate | 3-Chloropropylamine·HCl | |

| Methylating Agent | Methyl iodide | |

| Base | 10% NaOH (aq.) | |

| Solvent | Toluene/water | |

| Temperature | 0–5°C | |

| Reaction Time | 1–5 hours | |

| Yield | 92.5–94% |

Industrial Scalability

Continuous flow reactors enhance this method’s scalability by improving heat dissipation and reducing reaction times. Industrial protocols often replace methyl iodide with dimethyl sulfate due to lower toxicity, albeit with slightly reduced yields (85–88%). Post-reaction workup involves extraction with ethyl acetate, washing with saturated bicarbonate, and crystallization from tetrahydrofuran (THF) to isolate the hydrochloride salt.

Reductive Amination of 3-Chloropropylamine

Reductive amination offers a milder alternative to direct alkylation, particularly suitable for heat-sensitive substrates. This method employs formaldehyde (HCHO) and a reducing agent to methylate the primary amine.

Reaction Protocol

3-Chloropropylamine is condensed with formaldehyde in methanol or ethanol at room temperature, followed by the addition of sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via imine formation, which is selectively reduced to the secondary amine. Acidic workup with hydrochloric acid yields the final hydrochloride salt with purities exceeding 95%.

Table 2: Reductive Amination Parameters

| Parameter | Value | Source |

|---|---|---|

| Substrate | 3-Chloropropylamine | |

| Carbonyl Source | Formaldehyde (37% aq.) | |

| Reducing Agent | NaBH₃CN | |

| Solvent | Methanol | |

| Temperature | 25°C | |

| Reaction Time | 12–24 hours | |

| Yield | 87–90% |

Advantages and Limitations

This method avoids harsh alkylating agents and operates under ambient conditions, making it preferable for lab-scale synthesis. However, the requirement for stoichiometric reducing agents and prolonged reaction times limits its industrial adoption.

Chlorination of N-Methylpropan-1-amine

A less common but theoretically viable route involves the chlorination of N-methylpropan-1-amine. While direct radical chlorination of alkanes is non-selective, directed methods using sulfuryl chloride (SO₂Cl₂) or photochemical activation have been explored.

Directed Chlorination Strategy

N-Methylpropan-1-amine is treated with SO₂Cl₂ in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN) under UV light. The reaction preferentially chlorinates the terminal carbon (position 3) due to steric and electronic effects, yielding 3-chloro-N-methylpropan-1-amine. Subsequent treatment with HCl gas in THF affords the hydrochloride salt.

Table 3: Chlorination Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Substrate | N-Methylpropan-1-amine | |

| Chlorinating Agent | SO₂Cl₂ | |

| Initiator | AIBN | |

| Solvent | Carbon tetrachloride | |

| Temperature | 60–80°C | |

| Reaction Time | 4–6 hours | |

| Yield | 70–75% |

Challenges

This method suffers from moderate yields and the formation of di- and tri-chlorinated byproducts, necessitating rigorous chromatography for purification. Consequently, it remains largely confined to academic research.

Industrial Synthesis from Propan-1-amine

Source outlines a two-step industrial process starting from propan-1-amine:

- Methylation : Propan-1-amine reacts with methyl chloride (CH₃Cl) under high pressure (5–10 bar) in the presence of K₂CO₃ to form N-methylpropan-1-amine.

- Chlorination : The intermediate is chlorinated using thionyl chloride (SOCl₂) at 50°C, selectively substituting the terminal hydrogen.

Table 4: Industrial Synthesis Parameters

| Step | Parameter | Value | Source |

|---|---|---|---|

| Methylation | Pressure | 5–10 bar | |

| Catalyst | K₂CO₃ | ||

| Yield | 80–85% | ||

| Chlorination | Reagent | SOCl₂ | |

| Temperature | 50°C | ||

| Yield | 75–78% |

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Yield | Scalability | Purity | Cost |

|---|---|---|---|---|

| Alkylation | 92–94% | High | >98% | Moderate |

| Reductive Amination | 87–90% | Low | 95–97% | High |

| Chlorination | 70–75% | Low | 90–92% | Low |

| Industrial Synthesis | 75–85% | High | 95–98% | Low |

The alkylation route is favored for its balance of yield and scalability, while reductive amination excels in purity but suffers from cost inefficiencies. Industrial methods prioritize cost-effectiveness but require specialized equipment for high-pressure reactions.

化学反应分析

Types of Reactions: 3-Chloro-N-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different amine derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically carried out in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under controlled temperature conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted amines depending on the nucleophile used.

Oxidation Reactions: Products include amine oxides and other oxidized derivatives.

科学研究应用

3-Chloro-N-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 144.04 g/mol. It appears as a white to yellow crystalline powder and is classified as an amine derivative. The compound consists of a three-carbon propane chain with a chlorine atom attached to the third carbon, a methyl group on the first carbon, and an amine group, along with a hydrochloride component that enhances its solubility in water.

Applications in Scientific Research

This compound is primarily used in pharmaceutical research and development.

Intermediate in Drug Synthesis

- It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those related to Fluoxetine Impurity .

- 3-chloro-N, N-dimethylpropylamine is used in the synthesis and characterization of new square-planar compounds of stoichiometry , where M = Ni, Pd, or Pt .

- This compound is used in O-alkylation with Boc-protected 3-chloro-N-methylpropan-1-amine .

Reagent in Synthesis

作用机制

The mechanism of action of 3-Chloro-N-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact pathways and molecular targets vary based on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride (CAS: 5407-04-5)

- Molecular Formula : C₅H₁₃Cl₂N

- Molecular Weight : 158.07 g/mol

- Key Differences :

- Applications : Used in alkylation reactions and as a precursor for surfactants .

1-(3-Chloropropyl)pyrrolidine Hydrochloride (CAS: 57616-69-0)

- Molecular Formula : C₇H₁₅Cl₂N

- Molecular Weight : 184.11 g/mol

- Key Differences :

- Applications : Intermediate in heterocyclic drug synthesis, such as antipsychotics .

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine Hydrochloride (CAS: 79130-51-1)

- Molecular Formula : C₁₁H₁₆ClN

- Molecular Weight : 197.70 g/mol

- Higher lipophilicity due to the phenyl substituent, impacting membrane permeability .

- Applications : Investigated for CNS-targeting drug candidates .

Chlorprothixene Hydrochloride (CAS: 6469-93-8)

- Molecular Formula : C₁₈H₁₉Cl₂NS

- Molecular Weight : 352.28 g/mol

- Key Differences :

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Purity | Storage Conditions |

|---|---|---|---|---|---|

| 3-Chloro-N-methylpropan-1-amine HCl | 97145-88-5 | C₄H₁₁Cl₂N | 144.04 | >95% HPLC | +4°C |

| 3-Chloro-N,N-dimethylpropan-1-amine HCl | 5407-04-5 | C₅H₁₃Cl₂N | 158.07 | >97% | Room Temperature |

| Chlorprothixene HCl | 6469-93-8 | C₁₈H₁₉Cl₂NS | 352.28 | >98% | Controlled Ambient |

Notes

- Nomenclature Clarification: incorrectly labels 3-Chloro-N-methylpropan-1-amine HCl as "Chlorpromazine," which is a distinct antipsychotic drug. This is likely a database error .

- Structural Similarity : Computational studies (e.g., Tanimoto coefficient = 0.88 ) confirm closer similarity between 3-Chloro-N-methylpropan-1-amine HCl and its dimethyl analog than with pyrrolidine derivatives .

生物活性

3-Chloro-N-methylpropan-1-amine hydrochloride, also known by its CAS number 97145-88-5, is a compound that has garnered attention for its potential biological activities. This article delves into its properties, biological effects, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 144.04 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

- Density : Not available

- Flash Point : 32.8 °C

Biological Activity Overview

This compound is primarily recognized for its role as a biochemical reagent in life sciences. It has been reported to exhibit mutagenic activity, indicating its potential effects on genetic material .

The biological activity of this compound can be attributed to its structure, which includes a chlorinated amine. Chlorinated amines are known to interact with various biological targets, potentially leading to changes in cellular function and gene expression. The precise mechanisms by which this compound exerts its effects are still under investigation.

Mutagenicity Studies

Research has indicated that this compound possesses mutagenic properties. In vitro studies have demonstrated its ability to induce mutations in bacterial strains, suggesting a potential risk for genetic damage .

Toxicity Profile

The compound has been classified under several hazard categories:

- Acute Toxicity (Oral) : Harmful if swallowed.

- Skin Irritation : Causes skin irritation.

- Eye Irritation : Causes serious eye irritation.

- Respiratory Irritation : May cause respiratory irritation .

In Vitro Studies

In vitro assessments have shown that the compound can affect cell viability and induce cytotoxicity in various cell lines. For instance, studies on the THP-1 cell line revealed significant cytotoxic effects at certain concentrations, indicating a dose-dependent response .

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Study A | THP-1 | 10 | 50% Viability Reduction |

| Study B | Bacterial Strains | Varies | Induced Mutations |

Pharmacological Implications

Given its mutagenic properties, there are concerns regarding the pharmacological applications of this compound. Its potential use in drug synthesis must be approached with caution due to the associated risks of genetic alterations.

常见问题

Q. What are the common synthetic routes for preparing 3-Chloro-N-methylpropan-1-amine hydrochloride, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via nucleophilic substitution or amination reactions. For example, a 5-step chain reaction involving reduction, etherification, and amination (e.g., using dimethylamine) has been optimized for related tertiary amines . Key factors include:

- Temperature control : Higher temperatures (e.g., 160°C) accelerate primary steps, while lower temperatures (80°C) stabilize intermediates .

- Solvent selection : Polar solvents like propylene glycol (PG) enhance reaction efficiency by stabilizing charged intermediates .

- Acidification : Hydrochloric acid (HCl) is used to form the hydrochloride salt, ensuring high purity .

Q. How can researchers purify and characterize this compound?

Answer:

- Purification : Recrystallization from ethanol or methanol is common. Inert atmosphere storage (2–8°C) prevents degradation .

- Characterization :

- Spectroscopy : 1H/13C-NMR confirms structural integrity (e.g., methyl and chloro group signals) .

- Mass spectrometry (MS) : Validates molecular weight (M.W. 158.07) and fragmentation patterns .

- Log P analysis : Consensus log P values (~1.35) indicate moderate lipophilicity, critical for solubility studies .

Q. What physicochemical properties are critical for experimental design involving this compound?

Answer:

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound in synthetic reactions?

Answer:

- Polar solvents : Aprotic solvents (e.g., DMF) stabilize intermediates but may hydrolyze the chloro group under acidic conditions .

- Temperature : Elevated temperatures (>160°C) risk decomposition, as observed in analogous syntheses. Lower temperatures (80–100°C) preserve stability during salt formation .

- Contradictions : Some protocols use continuous flow reactors for scalability, which may require optimization to avoid side reactions .

Q. What analytical strategies resolve discrepancies in reaction outcomes (e.g., unexpected byproducts)?

Answer:

- Chromatography : HPLC or GC-MS identifies byproducts like unreacted amines or oxidation derivatives .

- Kinetic studies : Monitoring reaction progress via IR spectroscopy (e.g., amine peak at ~3300 cm⁻¹) helps detect intermediate imbalances .

- Case study : In memantine synthesis, thiourea-mediated amination required strict stoichiometric control to avoid thiourea adducts .

Q. How does the compound interact with biological targets, and what structural analogs enhance activity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。